2-Hydroxy-2',4',6'-trimethoxychalcone

Overview

Description

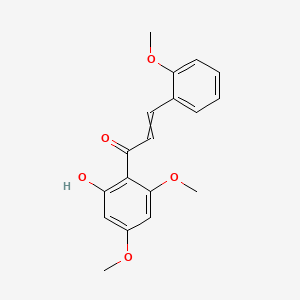

2-Hydroxy-2',4',6'-trimethoxychalcone is a chalcone derivative characterized by a hydroxyl group at the 2-position of the A-ring and methoxy groups at the 2', 4', and 6' positions of the B-ring. Chalcones are α,β-unsaturated ketones with a backbone of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has been identified in plants such as Piper hispidum and Lindera erythrocarpa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy-2,4’,6’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and 2,4,6-trimethoxybenzaldehyde . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 2’-Hydroxy-2,4’,6’-trimethoxychalcone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Cyclization to Flavones

2-Hydroxy-2',4',6'-trimethoxychalcone can undergo oxidative cyclization to form flavones, a class of flavonoids with demonstrated bioactivity.

Reaction Conditions

-

Reagents : Dimethyl sulfoxide (DMSO) and iodine (I₂)

-

Temperature : Reflux

-

Time : 20 hours

Mechanism

The reaction proceeds via iodine-mediated oxidation, where the α,β-unsaturated ketone system of the chalcone undergoes cyclization. The hydroxyl group at the 2'-position facilitates intramolecular nucleophilic attack, forming the flavone scaffold .

Product

-

Name : 2',5,7-Trimethoxyflavone

-

Yield : Moderate (exact yield not reported)

-

Characterization :

| Parameter | Details |

|---|---|

| Reagents | DMSO, I₂ (catalytic) |

| Temperature | Reflux |

| Time | 20 hours |

| Major Product | 2',5,7-Trimethoxyflavone |

| Key Functional Group | Retention of methoxy substituents |

Demethylation to Polyhydroxylated Derivatives

The methoxy groups on the chalcone can undergo nucleophilic demethylation to yield polyhydroxylated derivatives, which are often more bioactive.

Reaction Conditions

-

Reagent : Boron tribromide (BBr₃)

-

Solvent : Dichloromethane (CH₂Cl₂)

-

Temperature : -70°C (ice/isopropyl alcohol bath)

Mechanism

BBr₃ acts as a Lewis acid, cleaving the methyl ether bonds via nucleophilic attack, converting methoxy (-OCH₃) groups to hydroxyl (-OH) groups.

Product

-

Name : 2,2',4'-Trihydroxychalcone

-

Yield : 73%

-

Melting Point : 176.5–178.5°C

-

Characterization :

| Parameter | Details |

|---|---|

| Reagent | BBr₃ |

| Solvent | CH₂Cl₂ |

| Temperature | -70°C |

| Major Product | 2,2',4'-Trihydroxychalcone |

| Key Functional Group | Hydroxyl substituents |

Comparative Analysis of Reaction Pathways

| Reaction Type | Reagents/Conditions | Key Product | Applications |

|---|---|---|---|

| Cyclization | DMSO/I₂, reflux | 2',5,7-Trimethoxyflavone | Antifungal, cytotoxic agents |

| Demethylation | BBr₃, CH₂Cl₂, -70°C | 2,2',4'-Trihydroxychalcone | Enhanced bioactivity (e.g., antiviral) |

Research Implications

-

Antimicrobial Activity : Flavones derived from this chalcone show activity against Aspergillus niger and Bacillus megaterium .

-

Antiviral Potential : Demethylated analogs exhibit inhibitory effects against HIV, with IC₅₀ values indicating moderate potency .

These reactions highlight the compound’s versatility as a precursor for synthesizing bioactive molecules, underscoring its importance in medicinal chemistry.

Scientific Research Applications

Scientific Research Applications of 2'-Hydroxy-2,4',6'-trimethoxychalcone

2’-Hydroxy-2,4’,6’-trimethoxychalcone is a flavonoid compound with diverse biological activities, making it valuable in scientific research across chemistry, biology, medicine, and industry.

Chemistry

2’-Hydroxy-2,4’,6’-trimethoxychalcone serves as a precursor in synthesizing complex organic molecules and functions as a reagent in various organic reactions. It can be created through the Claisen-Schmidt condensation reaction, which involves reacting 2-hydroxyacetophenone with 2,4,6-trimethoxybenzaldehyde using a base like potassium hydroxide (KOH) in an ethanolic solution.

Biology

The compound exhibits antimicrobial activity against various bacterial and fungal strains. Studies have explored its potential as an antimicrobial agent against human pathogenic bacteria such as Bacillus megaterium, Streptococcus β-haemolyticus, Escherichia coli, and Klebsiella sp., as well as antifungal activity against Aspergillus niger and Aspergillus fumigatus .

Medicine

2’-Hydroxy-2,4’,6’-trimethoxychalcone has demonstrated antitumor activity, particularly against multi-drug-resistant cancer cell lines. The mechanism of action involves interaction with molecular targets and pathways, such as inhibiting P-glycoprotein expression in cancer cells, which is responsible for drug resistance. Research indicates that a related compound, 2',4-dihydroxy-3',4',6'-trimethoxychalcone, possesses anti-inflammatory activity by targeting proinflammatory macrophages . It significantly reduces the production of nitric oxide and proinflammatory cytokines, such as tumor necrosis factor-α, interleukin-1β, and interleukin-6, in a dose-dependent manner . The chalcone suppresses nuclear factor-κB (NF-κB) stimulation by preventing the activation of inhibitor κB kinase (IKK) α/β, degradation of inhibitor κB (IκB) α, and translocation of p65 NF-κB into the nucleus . It also represses the phosphorylation of p38 mitogen-activated protein kinase (MAPK), suggesting that suppression of NF-κB and p38 MAPK activation is a core mechanism for its anti-inflammatory activity .

Industry

Due to its diverse biological activities, 2’-Hydroxy-2,4’,6’-trimethoxychalcone can be used in developing new pharmaceuticals and agrochemicals.

Chemical Reactions

2’-Hydroxy-2,4’,6’-trimethoxychalcone can undergo oxidation, reduction, and substitution reactions.

Types of Reactions :

- Oxidation: Carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). Oxidation of 2’-Hydroxy-2,4’,6’-trimethoxychalcone can lead to the formation of corresponding quinones or epoxides.

- Reduction: Performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), typically yielding corresponding dihydrochalcones.

- Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, resulting in various substituted chalcones depending on the nucleophile used.

Common Reagents and Conditions :

- Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like vanadium pentoxide (V2O5).

- Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

- Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Anti-inflammatory Effects

Natural chalcones, including 2-hydroxy-3,4,6-trimethoxychalcone, have shown the ability to inhibit COX-1 and COX-2 .

| Chalcones/source | Mechanism | Results | Ref |

|---|---|---|---|

| Hydroxy-3,4,6-trimethoxychalcone/natural from Toussaintia orientalis verdc | ↓ COX-1 | IC 50 = 9565 μg/ml no effect on COX-2 | (Nyandoro et al., 2012) |

| 5′-Chloro-2′-hydroxy-4′6′-dimethyl-3, 4, 5 -Trimethoxy-chalcone/synthesized | ↓ COX-1 ↓ COX-2 ↓ TNF-α | IC 50 = 87.6 µM IC 50 = 88.0 µM IC 50 = 5–10 µM | (Bano et al., 2013) |

Mechanism of Action

The mechanism of action of 2’-Hydroxy-2,4’,6’-trimethoxychalcone involves its interaction with various molecular targets and pathways . The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. Additionally, it can modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant defenses. These actions contribute to its potential therapeutic effects in conditions such as neurodegenerative diseases and cancer.

Comparison with Similar Compounds

The biological and chemical properties of chalcones are highly dependent on the number and position of hydroxyl and methoxy groups. Below is a systematic comparison of 2-Hydroxy-2',4',6'-trimethoxychalcone with structurally similar compounds:

Structural and Functional Group Variations

Stability and Structural Artifacts

- This compound: No reported instability, but analogs (e.g., 2'-Hydroxy-4,4',6'-trimethoxychalcone) can cyclize to flavanones under acidic conditions, complicating isolation .

Biological Activity

2-Hydroxy-2',4',6'-trimethoxychalcone (C15H16O5) is a naturally occurring flavonoid compound with significant biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a chalcone backbone with three methoxy groups and a hydroxyl group. Its chemical structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 15 |

| Escherichia coli | Bacterial | 12 |

| Aspergillus niger | Fungal | 18 |

| Candida albicans | Fungal | 20 |

The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus and Candida species .

Anticancer Properties

This compound has garnered attention for its anticancer potential. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including multi-drug-resistant strains.

Case Study: Inhibition of Ehrlich Ascites Carcinoma (EAC)

In a study evaluating the effects on EAC cells, treatment with this chalcone resulted in:

- Cell Growth Inhibition: Up to 81.71% at a dosage of 200 mg/kg/day.

- Increased Survival Rate: Enhanced lifespan of EAC-bearing mice by 82.60%.

- Mechanism of Action: Induction of apoptosis through mitochondrial pathways, evidenced by increased expression of pro-apoptotic genes (Bax and p53) and decreased expression of anti-apoptotic genes (Bcl-2) .

Anti-inflammatory Effects

The compound also exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Activity

| Cytokine | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 45 |

| IL-6 | 200 | 60 |

These findings suggest that this compound can modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Q & A

Basic Research Questions

Q. How is 2-Hydroxy-2',4',6'-trimethoxychalcone isolated from natural sources, and what analytical techniques confirm its structural identity?

- Methodological Answer : Isolation typically involves sequential solvent extraction (e.g., hexane for non-polar compounds), followed by chromatographic fractionation (e.g., column chromatography, HPLC). Structural elucidation employs:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton and carbon environments, supplemented by HMBC and COSY for connectivity .

- HR-ESI-MS : High-resolution mass spectrometry to confirm molecular formula (e.g., pseudomolecular ion peaks) .

- Comparison with Literature Data : Cross-referencing NMR and MS data with published chalcone derivatives .

- Example : From Melodorum fruticosum stems, the compound was isolated via hexane extraction, yielding a cytotoxic extract (IC₅₀ = 14.37 µg/mL against MCF-7 cells), though the isolated chalcone itself was inactive, suggesting synergistic effects .

Q. What standardized methods evaluate the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria?

- Methodological Answer :

- Agar Diffusion Assay : Compound dissolved in DMSO (0.625–5.0% w/v) is applied to agar plates inoculated with Staphylococcus aureus (Gram-positive) or Escherichia coli (Gram-negative). Zones of inhibition are measured and compared to controls (DMSO as negative, chloramphenicol as positive) .

- Dose-Response Analysis : Multiple concentrations tested to determine minimum inhibitory concentrations (MICs) and assess solvent cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of chalcone analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent Positioning : Hydroxy and methoxy groups at positions 2', 4', and 6' are critical. For example:

- NF-κB Inhibition : 2-Hydroxy-3',4,5'-trimethoxychalcone shows potent suppression of TNFα-induced NF-κB activity in HCT116 cells .

- Anti-Inflammatory Activity : 2',4-Dihydroxy-3',4',6'-trimethoxychalcone inhibits p38 MAPK and NF-κB pathways in LPS-activated macrophages .

- Synthetic Modifications : Introduce methoxy/hydroxy groups via protective strategies (e.g., tetrahydropyranyl or silyl ethers) and test derivatives in cell-based assays .

Q. What in vitro models are suitable for investigating the anti-inflammatory mechanisms of this compound?

- Methodological Answer :

- RAW 264.7 Macrophages : LPS-induced inflammation models measure:

- Nitric Oxide (NO) Production : Quantified via Griess assay .

- Cytokine Profiling : ELISA for TNF-α, IL-1β, and IL-6 .

- Western Blotting : Assess phosphorylation of IKKα/β, degradation of IκBα, and nuclear translocation of NF-κB p65 .

Q. How can researchers resolve contradictions in bioactivity data between crude extracts and isolated compounds?

- Methodological Answer :

- Synergistic Screening : Co-administration of isolated compounds to identify additive or antagonistic effects.

- Fraction Recombination : Recombine fractions from the crude extract to pinpoint bioactive combinations .

- Metabolite Profiling : LC-MS/MS to identify minor components in crude extracts that may enhance activity .

Q. What spectroscopic and computational methods characterize substituent effects on chalcone UV/Vis absorption and reactivity?

- Methodological Answer :

- UV/Vis Spectroscopy : Analyze λmax shifts in solvents (e.g., ethanol, DMSO) to infer electron-donating/withdrawing effects of substituents .

- Density Functional Theory (DFT) : Model molecular orbitals and charge distribution to predict reactivity .

- X-ray Crystallography : Resolve intramolecular hydrogen bonding (e.g., between carbonyl and phenolic oxygens) .

Properties

IUPAC Name |

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-13-10-15(20)18(17(11-13)23-3)14(19)9-8-12-6-4-5-7-16(12)22-2/h4-11,20H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTYCZKXENFEJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.